molecular formula C11H9ClN2 B1624458 6-Chloro-4-methyl-3-phenylpyridazine CAS No. 67820-83-1

6-Chloro-4-methyl-3-phenylpyridazine

Cat. No. B1624458
CAS RN: 67820-83-1
M. Wt: 204.65 g/mol
InChI Key: SLWRMNONFLILEO-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-3-phenylpyridazine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound belongs to the pyridazine family and is widely used in the field of medicinal chemistry due to its diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 6-Chloro-4-methyl-3-phenylpyridazine and similar compounds have been used in various synthetic chemical reactions. For instance, the homolytic substitution of protonated 3-chloro-6-methylpyridazine, a related compound, followed by hydrolysis, affords functionalized pyridazinones, which are useful in organic synthesis (Piaz, Giovannoni, & Ciciani, 1993).
  • Another study described the regioselective introduction of mercapto groups in pyridazines like 6-Chloro-4-methyl-3-phenylpyridazine, which can lead to the formation of various chemically interesting derivatives (Olesen, Kappe, & Becher, 1988).

Pharmaceutical and Biological Applications

  • Certain pyridazine derivatives, such as 6-Chloro-4-methyl-3-phenylpyridazine, have shown potential in medicinal chemistry. For example, N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives exhibit insecticidal activities, which could be leveraged in agricultural or pest control applications (Wu et al., 2012).
  • These compounds have also been used in the design of acetylcholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's (Contreras et al., 2001).

Material Science and Photophysics

  • Organometallic complexes involving 6-Chloro-3-phenylpyridazine have been prepared, showing bright orange to red luminescence at room temperature. These findings have implications for the development of new materials for electronic and photonic devices (Lee et al., 2005).

properties

IUPAC Name

6-chloro-4-methyl-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-7-10(12)13-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWRMNONFLILEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423361
Record name 6-chloro-4-methyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methyl-3-phenylpyridazine

CAS RN

67820-83-1
Record name 6-chloro-4-methyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 24.4 g. portion of 5-methyl-6-phenyl-3(2H)-pyridazinone (prepared as described above) and 250 ml. of phosphorus oxychloride are heated on a steam bath for 6 hours. The reaction mixture is concentrated free of phosphorus oxychloride in vacuo and the concentrate is triturated with cold water. The resulting solid is filtered, washed with water, recrystallized twice from methanol and dried giving a white solid, m.p. 125°-126° C.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Coates, A McKillop - Synthesis, 1993 - thieme-connect.com
… 6-Chloro-4-methyl-3-phenylpyridazine (20): A crude mixture of the pyridazinone l9e, and the dihydrohydroxypyridazinones 18c and 181 (9.0 g, about 46 mmol, obtained from …
Number of citations: 83 www.thieme-connect.com

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